2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as chlorobenzyl and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
- 7-hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the chlorobenzyl and methylbenzyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H19ClN4OS |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-6-[(2-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19ClN4OS/c1-13-5-3-4-6-16(13)11-18-14(2)23-20-24-21(25-26(20)19(18)27)28-12-15-7-9-17(22)10-8-15/h3-10H,11-12H2,1-2H3,(H,23,24,25) |
InChI Key |
HNCOPZLWUMGPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(N=C3N=C(NN3C2=O)SCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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